

Application Note: Total Synthesis of 3''-Demethylchartreusin

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Compound of Interest

Compound Name: 3''-Demethylchartreusin

CAS No.: 128229-64-1

Cat. No.: B161973

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Executive Summary & Biological Context

3''-Demethylchartreusin is a naturally occurring antitumor antibiotic isolated from *Streptomyces chartreusis*.^{[1][2][3]} Structurally, it is an analogue of chartreusin where the 3''-methyl group on the outer sugar residue (digitalose in the parent compound) is replaced by a hydrogen.^{[1][2]} This modification alters the carbohydrate profile from D-fucosyl-D-digitalose to D-fucosyl-D-fucose, while retaining the pentacyclic chartarin aglycone.^{[1][2]}

The compound exhibits potent antitumor activity by binding to DNA and inhibiting topoisomerase II, causing single-strand scission.^{[1][2][4]} The total synthesis of this molecule presents three primary challenges:

- **Aglycone Construction:** The rapid assembly of the pentacyclic benzo[h]naphtho[2,1-d]pyran-5,12-dione (chartarin) core.^{[1][2]}
- **Glycosyl Donor Synthesis:** Stereoselective construction of the α -linked difucoside.^{[1][2]}

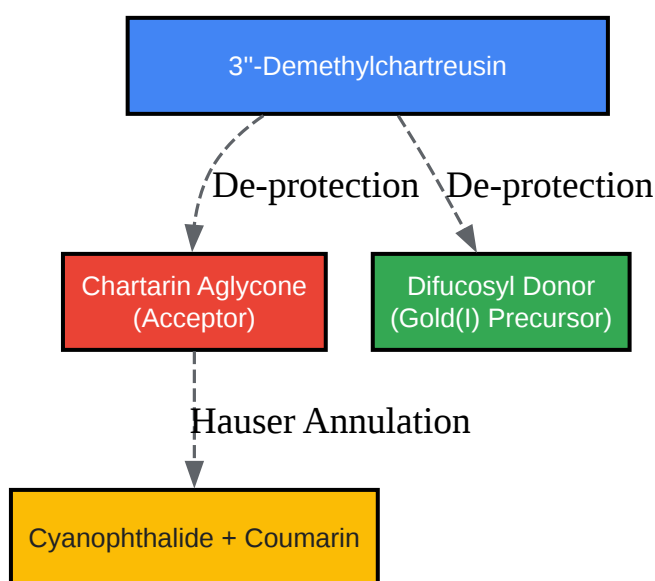
- Regioselective Glycosylation: Attaching the disaccharide to the sterically hindered and electron-deficient C10-phenol of the aglycone.[1]

This guide details a convergent protocol based on the Hauser annulation strategy for the aglycone and the Yu gold(I)-catalyzed glycosylation for the sugar attachment, a methodology validated by recent syntheses of chartreusin analogues (Sun et al., Chem. Sci.).

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two key fragments: the Chartarin Aglycone (Acceptor) and the Difucosyl Ortho-Alkynylbenzoate (Donor).

- Disconnection A (Glycosylation): The C10-O-glycosidic bond is formed using a gold(I)-catalyzed reaction.[1][2] This method is chosen over traditional Lewis acid promoters (e.g.,) to avoid decomposing the acid-sensitive aglycone and to ensure -selectivity via the directing effect of the C2-protecting group on the sugar.[1][2]
- Disconnection B (Aglycone): The pentacyclic core is assembled via a Hauser–Kraus annulation between a cyanophthalide and a coumarin Michael acceptor. This provides the requisite regiochemistry for the phenol groups.



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Figure 1: Retrosynthetic logic splitting the target into the aglycone core and the carbohydrate domain.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Chartarin Aglycone

Objective: Construct the pentacyclic core via Hauser Annulation.

Materials:

- Cyanophthalide Component: 3-(cyano(ethoxycarbonyl)methyl)isobenzofuran-1(3H)-one derivative.[\[1\]](#)[\[2\]](#)
- Coumarin Component: 4-chlorocoumarin derivative (Michael acceptor).[\[1\]](#)[\[2\]](#)
- Base: Lithium tert-butoxide ([\[1\]](#)[\[2\]](#))[\[1\]](#)[\[2\]](#)
- Solvent: THF (anhydrous).[\[1\]](#)

Step-by-Step Methodology:

- Annulation Reaction:
 - Dissolve the cyanophthalide (1.0 equiv) and the coumarin acceptor (1.1 equiv) in anhydrous THF under Argon.
 - Cool the mixture to -78°C.
 - Add a solution of [\[1\]](#)[\[2\]](#) (2.5 equiv) in THF dropwise over 30 minutes. Note: The color typically changes to deep red/purple, indicating the formation of the stabilized anion.
 - Allow the reaction to warm slowly to ambient temperature over 4 hours. The base mediates the Michael addition followed by Dieckmann condensation and elimination.
- Oxidative Aromatization:

- Once the intermediate is formed (monitored by TLC), add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv) directly to the reaction mixture to effect aromatization if spontaneous oxidation is incomplete.[\[1\]](#)[\[2\]](#)
- Stir for 1 hour.
- Work-up:
 - Quench with saturated
. Extract with EtOAc (3x).
 - Wash combined organics with brine, dry over
, and concentrate.[\[1\]](#)
 - Purification: Flash column chromatography (Hexanes/EtOAc) yields the protected chartarin aglycone.
- Selective Deprotection (C10-OH):
 - If the C10 phenol is protected (e.g., MOM or TBS) differently from others, selectively remove this group to generate the free acceptor for glycosylation.[\[1\]](#) For TBS, use TBAF/AcOH at 0°C.

Validation Check:

- ¹H NMR: Look for the characteristic aromatic singlet of the newly formed ring and the downfield shift of the hydrogen-bonded phenol protons.
- MS: Confirm the mass of the pentacyclic core.

Protocol 2: Synthesis of the Difucosyl Donor

Objective: Synthesize the

-(1\$to\$2)-linked difucose donor activated with an o-alkynylbenzoate group for Yu glycosylation.
[\[1\]](#)[\[2\]](#)

Mechanism: **3''-Demethylchartreusin** requires two D-fucose units.[1][2] The linkage is

-(1 \rightarrow 2).[1][2]

Steps:

- Monosaccharide Preparation:
 - Start with D-fucose.[1][2]
 - Unit A (Acceptor): Protect C1-OH (e.g., allyl), C3, C4 (e.g., benzyl or acetonide).[1][2]
Leave C2-OH free.[1][2]
 - Unit B (Donor): Fully protected D-fucose with a leaving group at C1 (e.g., trichloroacetimidate) and a participating group at C2 (e.g., benzoyl, OBz) to ensure
-selectivity.
- Disaccharide Coupling:
 - Couple Unit A and Unit B using TMSOTf (0.1 equiv) in DCM at -40°C.
 - Result:
-D-Fuc-(1
2)-D-Fuc-O-Allyl.
- Donor Activation:
 - Remove the anomeric allyl group (PdCl₂, MeOH).
 - Install the Yu Donor Group: React the free anomeric hydroxyl with o-alkynylbenzoic acid using DCC/DMAP.
 - Why this donor? The o-alkynylbenzoate acts as a "remote" leaving group that is activated specifically by Gold(I) catalysts, allowing for mild glycosylation conditions compatible with the complex aglycone.[1]

Protocol 3: Gold(I)-Catalyzed Glycosylation (Key Step)

Objective: Couple the Chartarin Aglycone with the Difucosyl Donor.[2]

Reagents:

- Catalyst:

(Triphenylphosphine gold(I) bis(trifluoromethanesulfonyl)imidate).

- Solvent: DCM/Toluene (1:[1]1) with 4Å Molecular Sieves (powdered).

Workflow:

- Preparation:

- Flame-dry a flask and add 4Å MS.
- Add Chartarin Aglycone (1.0 equiv) and Difucosyl Donor (1.2 equiv).
- Dissolve in DCM/Toluene (0.05 M concentration). Stir for 30 mins to ensure dryness.

- Catalysis:

- Add

(0.05 - 0.1 equiv) at room temperature.[1][2]

- Stir closely monitoring by TLC. The reaction typically completes within 1-3 hours.[1][2]
- Mechanism:[1][5][6] The Au(I) activates the alkyne on the benzoate, triggering an intramolecular cyclization that expels the isochromen-4-one leaving group and generates the oxocarbenium ion, which is trapped by the aglycone phenol.[1][2]

- Quenching:

- Filter through a pad of Celite to remove sieves.
- Concentrate and purify via silica gel chromatography.

Critical Control Point:

- Stereochemistry: The C2-OBz group on the inner fucose sugar participates to ensure the α -configuration at the C10-glycosidic linkage.[\[1\]](#)[\[2\]](#)
- Yield: Expect 60-80% yield. Lower yields often indicate moisture contamination (poisoning the oxocarbenium ion).

Protocol 4: Global Deprotection

Objective: Remove protecting groups (Benzoyl, Benzyl, etc.) to yield **3''-Demethylchartreusin**.
[\[1\]](#)[\[2\]](#)

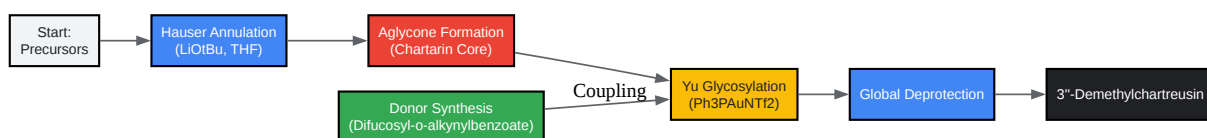
- De-acylation: Dissolve the glycoside in MeOH/THF (1:1). Add NaOMe (0.5 equiv) to remove benzoyl/acetyl esters. Stir at RT for 2 hours. Neutralize with Amberlite IR-120 (H+) resin.[\[1\]](#)
[\[2\]](#)
- Hydrogenolysis (if Benzyl groups used):
 - Dissolve in MeOH/EtOAc.
 - Add Pd(OH)₂/C (20% w/w).
 - Stir under

atmosphere (1 atm) for 12 hours.
 - Caution: Monitor carefully to avoid reducing the double bonds in the aglycone core (though the aromatic core is generally stable).
- Final Purification:
 - Use RP-HPLC (C18 column).[\[1\]](#)[\[2\]](#)
 - Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).
 - Lyophilize the product to obtain the yellow powder of **3''-Demethylchartreusin**.[\[1\]](#)

Data Summary & Validation

Parameter	Specification	Validation Method
Appearance	Yellow amorphous solid	Visual Inspection
Molecular Formula		HRMS (ESI+)
Molecular Weight	626.56 g/mol	Mass Spectrometry
Key NMR Signal (Aglycone)	~11-12 ppm (Chelated OH)	¹ H NMR (DMSO-d6)
Key NMR Signal (Sugar)	Anomeric H: ~5.2 ppm ()	¹ H NMR (Confirms -linkage)
Purity	>95%	HPLC (254 nm)

Workflow Visualization



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Figure 2: Convergent synthesis workflow illustrating the parallel preparation of fragments and the gold-catalyzed unification step.

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